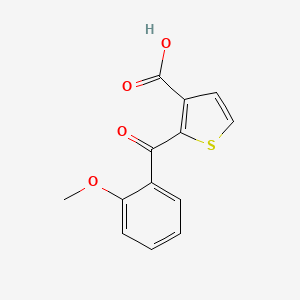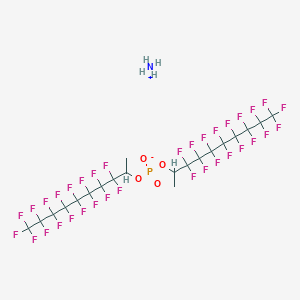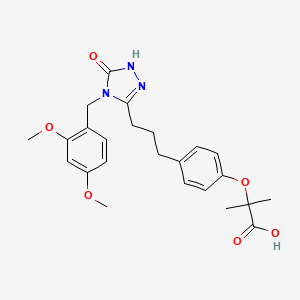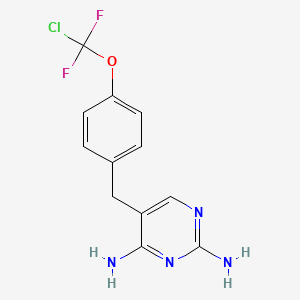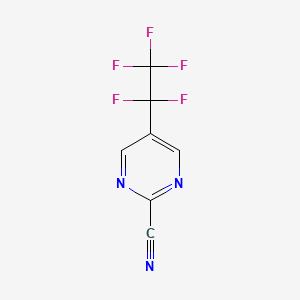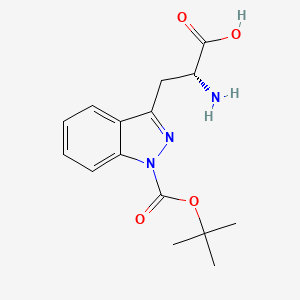
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The indazole ring can be introduced through various synthetic routes, including cyclization reactions involving hydrazines and ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, 4-dimethylaminopyridine (DMAP).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of indazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid is explored for its potential as a drug candidate. The indazole ring is a common motif in many pharmaceuticals, and this compound can be used to develop new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
作用机制
The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions.
相似化合物的比较
Similar Compounds
- ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid
Uniqueness
The uniqueness of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)propanoic acid lies in its combination of the indazole ring and the Boc protecting group. This combination provides a versatile platform for further chemical modifications and applications in various fields.
属性
分子式 |
C15H19N3O4 |
|---|---|
分子量 |
305.33 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-12-7-5-4-6-9(12)11(17-18)8-10(16)13(19)20/h4-7,10H,8,16H2,1-3H3,(H,19,20)/t10-/m1/s1 |
InChI 键 |
WSGNRIYLPIOQFH-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C[C@H](C(=O)O)N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


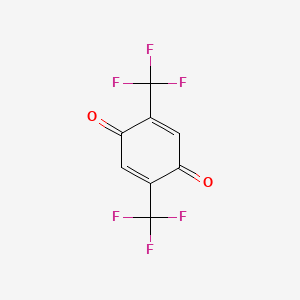
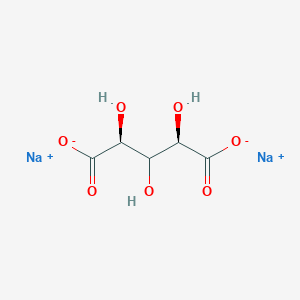
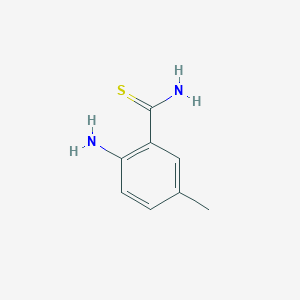


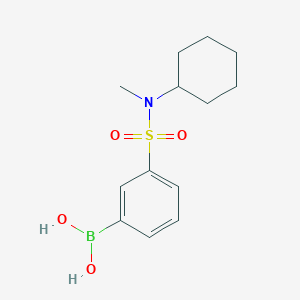
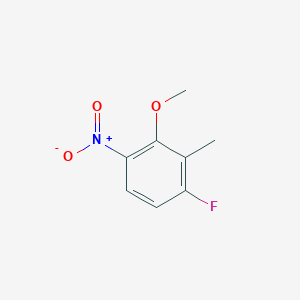
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
